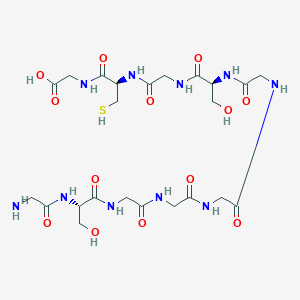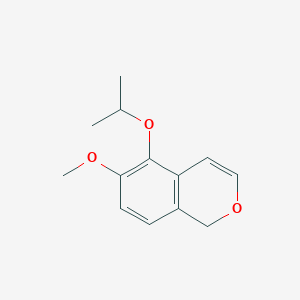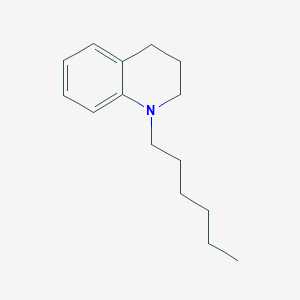
Methyl 2-amino-3,5-diiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3,5-diiodobenzoate: is an organic compound with the molecular formula C₈H₇I₂NO₂ It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-amino-3,5-diiodobenzoate typically begins with 2-amino-3,5-diiodobenzoic acid.
Esterification Reaction: The carboxyl group of 2-amino-3,5-diiodobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting this compound is purified by recrystallization or column chromatography to obtain a pure product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-amino-3,5-diiodobenzoate can undergo nucleophilic substitution reactions due to the presence of iodine atoms, which are good leaving groups.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Amino derivatives with reduced functional groups.
Oxidation Products: Nitro or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-amino-3,5-diiodobenzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used in studies involving iodine-containing organic molecules and their interactions with biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-amino-3,5-diiodobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The presence of iodine atoms can also affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Methyl 2-amino-3,5-dichlorobenzoate
- Methyl 2-amino-3,5-dibromobenzoate
- Methyl 2-amino-3,5-dimethylbenzoate
- Methyl 2-amino-3,5-dimethoxybenzoate
Comparison:
- Halogen Substitution: The presence of iodine atoms in methyl 2-amino-3,5-diiodobenzoate makes it unique compared to its chloro and bromo analogs, as iodine atoms are larger and more polarizable.
- Reactivity: The reactivity of the compound can vary based on the halogen atoms present, with iodine-containing compounds generally being more reactive in nucleophilic substitution reactions.
- Applications: The specific applications of these compounds can differ based on their chemical properties, with iodine-containing compounds often used in specialized applications such as radiography or as contrast agents.
Properties
CAS No. |
289491-96-9 |
|---|---|
Molecular Formula |
C8H7I2NO2 |
Molecular Weight |
402.96 g/mol |
IUPAC Name |
methyl 2-amino-3,5-diiodobenzoate |
InChI |
InChI=1S/C8H7I2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |
InChI Key |
YGZBJXBPLSTHMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)


![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)

![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)

![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)
